AF 430 Azide: A Technical Guide for Bioorthogonal Labeling in Molecular Biology
AF 430 Azide: A Technical Guide for Bioorthogonal Labeling in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
AF 430 azide (B81097) is a fluorescent probe that serves as a powerful tool for the visualization and tracking of biomolecules in complex biological systems. Its utility lies in the presence of an azide moiety, which allows for its covalent attachment to alkyne-modified molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with the use of AF 430 azide in molecular biology research.
Core Principles: The Power of Click Chemistry
The primary application of AF 430 azide revolves around click chemistry, a set of reactions that are rapid, selective, and high-yielding.[1] The azide group on AF 430 participates in two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between a terminal alkyne and an azide in the presence of a copper(I) catalyst, forming a stable triazole linkage.[2][3] This method is highly efficient and widely used for labeling biomolecules in vitro and in fixed cells.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with copper catalysts in live-cell imaging, strained cyclooctynes can be used.[3][4] The ring strain of the cyclooctyne (B158145) allows the reaction with an azide to proceed efficiently without the need for a catalyst.[3][4]
The bioorthogonal nature of these reactions is a key advantage; the azide and alkyne groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific to the intended target and does not interfere with native cellular processes.[2][5]
Quantitative Data Summary
A clear understanding of the photophysical properties of a fluorescent probe is critical for experimental design and data interpretation. The table below summarizes the key quantitative data for AF 430 azide and provides a comparison with other commonly used fluorescent azides.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Reference |
| AF 430 Azide | 430 | 542 | 15,955 | 0.23 | [3] |
| AF 488 Azide | 495 | 519 | 71,000 | 0.92 | [6] |
| AF 555 Azide | 555 | 565 | 150,000 | 0.10 | [7] |
| AF 594 Azide | 590 | 617 | 92,000 | 0.66 | [7] |
| AF 647 Azide | 650 | 668 | 239,000 | 0.33 | [7] |
Key Applications and Experimental Protocols
AF 430 azide is a versatile tool with a broad range of applications in molecular biology. Detailed protocols for some of the most common applications are provided below.
Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of proteins that have been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein sample
-
AF 430 azide
-
DMSO (Dimethyl sulfoxide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetone, methanol/chloroform)
-
Microcentrifuge tubes
Protocol:
-
Prepare Stock Solutions:
-
Dissolve AF 430 azide in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
Freshly prepare a 300 mM solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
-
Initiate the Click Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[8]
-
Vortex the tube briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light.
-
-
Protein Precipitation (Optional):
-
To remove unreacted dye, precipitate the protein. A common method is to add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the 200 µL reaction mixture.[8]
-
Vortex thoroughly after each addition.
-
Centrifuge at 13,000-20,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer. The protein will be in the interface layer.
-
-
Downstream Analysis:
-
The labeled protein pellet can be washed and then resuspended in an appropriate buffer for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
-
Cell Proliferation Analysis using the EdU Assay
The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay is a powerful method for detecting and quantifying DNA synthesis in proliferating cells. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can then be detected by a click reaction with a fluorescent azide like AF 430.[9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
AF 430 azide
-
Click-iT® reaction cocktail components:
-
Copper(II) sulfate (CuSO₄)
-
Click-iT® EdU buffer additive (or a suitable copper protectant)
-
Sodium Ascorbate
-
-
Wash buffer (e.g., 3% BSA in PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
EdU Labeling of Cells:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium at a final concentration of 10-20 µM.[11]
-
Incubate the cells for a period appropriate for the cell type and experimental goals (e.g., 1-2 hours for actively dividing cells).
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash once with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[11]
-
Wash the cells twice with 3% BSA in PBS.[11]
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[11]
-
Wash the cells twice with 3% BSA in PBS.[11]
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail for one sample includes:
-
438 µL PBS
-
10 µL CuSO₄
-
2.5 µL of the fluorescent azide working solution (e.g., AF 430 azide)
-
50 µL of the reaction buffer additive[10]
-
-
Add the freshly prepared reaction cocktail to the cells and mix well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells once with a wash buffer.
-
Resuspend the cells in an appropriate buffer for analysis.
-
Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate filter set for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).
-
Visualizing the Workflow: Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for protein labeling and the EdU cell proliferation assay.
Caption: Workflow for labeling an alkyne-modified protein with AF 430 azide via CuAAC.
Caption: Workflow for the EdU cell proliferation assay using AF 430 azide.
Conclusion
AF 430 azide, in conjunction with click chemistry, provides a robust and versatile platform for the fluorescent labeling of biomolecules in a specific and bioorthogonal manner. Its favorable spectral properties and the availability of well-defined protocols make it an invaluable tool for researchers in molecular biology, cell biology, and drug development. The ability to visualize and quantify biological processes such as protein synthesis and cell proliferation with high fidelity opens up new avenues for understanding the intricate workings of living systems.
References
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. thno.org [thno.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
- 10. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
